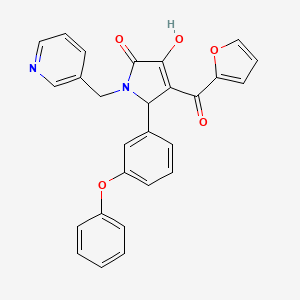
3-Cyclohexylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciclohexilbutan-2-ol es un compuesto orgánico con la fórmula molecular C10H20O. Es un alcohol secundario caracterizado por un grupo ciclohexilo unido al segundo carbono de una cadena de butanol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El 3-ciclohexilbutan-2-ol se puede sintetizar a través de varios métodos. Un enfoque común implica la reducción de la 3-ciclohexilbutan-2-ona utilizando un agente reductor como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4). La reacción generalmente ocurre en un solvente inerte como el tetrahidrofurano (THF) o el éter dietílico bajo condiciones controladas de temperatura.
Métodos de Producción Industrial: En un entorno industrial, la producción de 3-ciclohexilbutan-2-ol puede implicar la hidrogenación catalítica de la cetona correspondiente utilizando un catalizador metálico como el paladio sobre carbono (Pd/C) bajo presión de gas hidrógeno. Este método permite la producción eficiente y escalable del compuesto.
Tipos de Reacciones:
Oxidación: El 3-ciclohexilbutan-2-ol puede sufrir oxidación para formar 3-ciclohexilbutan-2-ona. Los agentes oxidantes comunes incluyen el trióxido de cromo (CrO3) en condiciones ácidas o el clorocromato de piridinio (PCC).
Reducción: El compuesto se puede reducir aún más para formar 3-ciclohexilbutano utilizando agentes reductores fuertes como LiAlH4.
Sustitución: El grupo hidroxilo en el 3-ciclohexilbutan-2-ol se puede sustituir por halógenos utilizando reactivos como el cloruro de tionilo (SOCl2) o el tribromuro de fósforo (PBr3), formando haluros de 3-ciclohexilbutilo.
Reactivos y Condiciones Comunes:
Oxidación: CrO3, PCC, condiciones ácidas.
Reducción: NaBH4, LiAlH4, THF, éter dietílico.
Sustitución: SOCl2, PBr3, condiciones anhidras.
Productos Principales:
Oxidación: 3-Ciclohexilbutan-2-ona.
Reducción: 3-Ciclohexilbutano.
Sustitución: Cloruro o bromuro de 3-ciclohexilbutilo.
4. Aplicaciones en Investigación Científica
El 3-ciclohexilbutan-2-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos y en el estudio de mecanismos de reacción.
Biología: El compuesto se puede utilizar en estudios bioquímicos para comprender las interacciones de los alcoholes secundarios con moléculas biológicas.
Medicina: Investigación sobre sus posibles efectos terapéuticos y su papel como precursor en la síntesis de productos farmacéuticos.
Industria: Utilizado en la producción de fragancias, sabores y como solvente en procesos químicos.
Aplicaciones Científicas De Investigación
3-Cyclohexylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand the interactions of secondary alcohols with biological molecules.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in chemical processes.
Mecanismo De Acción
El mecanismo de acción del 3-ciclohexilbutan-2-ol involucra su interacción con objetivos moleculares específicos, principalmente a través de su grupo hidroxilo. El compuesto puede formar enlaces de hidrógeno y participar en reacciones de sustitución nucleofílica. En sistemas biológicos, puede interactuar con enzimas y receptores, influyendo en diversas vías bioquímicas.
Compuestos Similares:
2-Ciclohexil-2-butanol: Estructura similar pero con el grupo hidroxilo en el segundo carbono.
Ciclohexilmetanol: Contiene un grupo ciclohexilo unido a una molécula de metanol.
Ciclohexanol: Una estructura más simple con un grupo hidroxilo unido directamente al anillo de ciclohexano.
Singularidad: El 3-ciclohexilbutan-2-ol es único debido a su posicionamiento específico del grupo ciclohexilo y el grupo hidroxilo, lo que le confiere propiedades químicas y físicas distintas.
Comparación Con Compuestos Similares
2-Cyclohexyl-2-butanol: Similar structure but with the hydroxyl group on the second carbon.
Cyclohexylmethanol: Contains a cyclohexyl group attached to a methanol molecule.
Cyclohexanol: A simpler structure with a hydroxyl group directly attached to the cyclohexane ring.
Uniqueness: 3-Cyclohexylbutan-2-ol is unique due to its specific positioning of the cyclohexyl group and hydroxyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
76019-87-9 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
3-cyclohexylbutan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8(9(2)11)10-6-4-3-5-7-10/h8-11H,3-7H2,1-2H3 |
Clave InChI |
PDNDYBJRFPLDPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCC1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11974798.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974810.png)
![3-allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974818.png)

![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974825.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11974826.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)


![(2E)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11974871.png)
![N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B11974873.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974874.png)
![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974884.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11974891.png)
